molecular formula C20H21NO4S B4517741 3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4517741
M. Wt: 371.5 g/mol
InChI Key: AGYXOGVXRNWJGM-UHFFFAOYSA-N
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Description

3,5,9-Trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furanocoumarin with demonstrated pharmacological activities, including anti-cancer and immunomodulatory effects . The compound features a tricyclic furanocoumarin core substituted with methyl groups at positions 3, 5, and 9, and a 2-oxo-2-(4-thiomorpholinyl)ethyl side chain at position 4. The thiomorpholinyl group introduces sulfur into the heterocyclic structure, which may enhance metabolic stability and binding affinity compared to oxygen-containing analogs .

Properties

IUPAC Name

3,5,9-trimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-11-10-24-18-13(3)19-15(8-14(11)18)12(2)16(20(23)25-19)9-17(22)21-4-6-26-7-5-21/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYXOGVXRNWJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler precursors. The process may include the formation of the furochromenone core, followed by the introduction of the thiomorpholine moiety and the trimethyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in areas such as anti-cancer or anti-inflammatory drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences Among Psoralen Derivatives
Compound Name Substituents at Position 6 Methylation Pattern Heterocyclic Group Bioactivity Highlights
Target Compound 2-oxo-2-(4-thiomorpholinyl)ethyl 3,5,9-trimethyl Thiomorpholine Pending detailed studies
4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one Amino group 9-methoxy None Light-activated cytotoxicity
6-Ethyl-5-methyl-3-(4-phenylphenyl) derivative 4-phenylphenyl 5-methyl, 6-ethyl None Anti-inflammatory (in silico)
3-Oxo-3-[4-(pyridin-2-yl)piperazinyl]propyl 3-oxo-3-[4-(pyridin-2-yl)piperazinyl]propyl 3,5,9-trimethyl Pyridine-piperazine Anti-cancer (theoretical)
Psoralen (parent compound) None None None Anti-tumor, photochemotherapy

Key Observations :

  • Heterocyclic Influence : The thiomorpholinyl group in the target compound introduces sulfur, which may improve metabolic stability compared to oxygen-based heterocycles (e.g., piperazinyl or morpholinyl groups) .
  • Methylation: Methyl groups at positions 3, 5, and 9 (as in the target compound) are hypothesized to sterically shield the furanocoumarin core, reducing off-target interactions .

Bioactivity Comparison

Immunoproteasome Inhibition
  • Psoralen derivatives with oxathiazolone warheads at position 3 show moderate inhibition of the β5i subunit (IC₅₀ ~5 μM), while analogs with alternative electrophilic groups (e.g., thiomorpholinyl) may exhibit reduced activity due to steric or electronic mismatches .
  • The target compound’s thiomorpholinyl-ethyl side chain could modulate binding to the immunoproteasome’s catalytic sites, though experimental validation is needed .
Anti-Cancer Potential
  • Psoralen itself inhibits tumor growth via DNA intercalation and photochemical crosslinking .
  • Derivatives with piperazine-pyridine side chains (e.g., compound in ) show enhanced cytotoxicity in silico, likely due to improved solubility and target engagement.

Calculated Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 3-Oxo-pyridinyl Derivative Psoralen
Molecular Weight ~450 g/mol (estimated) 468.5 g/mol 186.16 g/mol
LogD (pH 5.5) ~2.8 (predicted) 1.9 1.2
H-Bond Acceptors 6 7 3
H-Bond Donors 0 0 0

Implications :

  • The target compound’s higher LogD suggests improved lipid bilayer penetration compared to psoralen.
  • The absence of H-bond donors aligns with enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

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